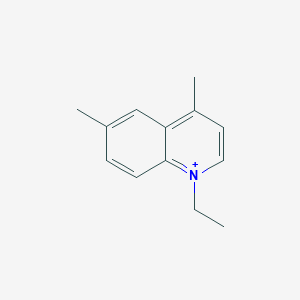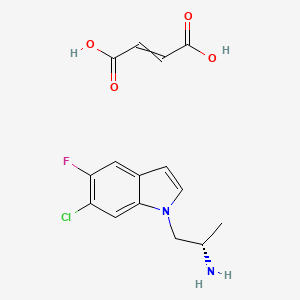![molecular formula C26H29NO6 B15150778 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15150778.png)
2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxyphenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindolyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the dioxooctahydro-ethenocyclopropa-isoindolyl group, which may require specific reaction conditions such as the use of catalysts or specific temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving methoxyphenyl derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, while the oxoethyl group can participate in redox reactions. The dioxooctahydro-ethenocyclopropa-isoindolyl group may provide structural stability and influence the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate include:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl group and have been studied for their antioxidant and antimicrobial potential.
6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine: This compound is used as a UV light absorber and has similar structural features.
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 6-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-32-16-8-6-15(7-9-16)21(28)14-33-22(29)5-3-2-4-12-27-25(30)23-17-10-11-18(20-13-19(17)20)24(23)26(27)31/h6-11,17-20,23-24H,2-5,12-14H2,1H3 |
InChI Key |
WUQUQSGNUXVSOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
![4-[({4-[(3-Chlorophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl 4-nitrobenzoate](/img/structure/B15150738.png)
![[(Trimethylammonio)methyl]ferrocene](/img/structure/B15150748.png)
![5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15150760.png)
![1-[1-(4-Fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]-3-methylpiperidine](/img/structure/B15150763.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B15150768.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150779.png)
![Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15150793.png)
